molecular formula C9H9ClN2O B1398698 7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one CAS No. 1116135-32-0

7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1398698
M. Wt: 196.63 g/mol
InChI Key: QHYWQQWRLJBHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” is a chemical compound with the molecular formula C9H9ClN2O . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of quinoline derivatives, such as “7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one”, has been a topic of interest due to their biological and pharmaceutical properties . The synthesis of these compounds often involves methods like the Skraup, Doebner von Miller, and Combes procedures . For example, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .

Scientific Research Applications

Quinolines are a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development . Here are some general applications of quinolines:

  • Pharmaceutical Research

    • Quinolines have been used in the synthesis of various drugs . For example, quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .
    • The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . These methods are practical and quite meaningful for both scientific research and industrial applications .
  • Synthetic Organic Chemistry

    • Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Industrial Applications

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Antiviral and Anti-inflammatory Activities

    • Indole derivatives, which are structurally similar to quinolines, have been found to possess various biological activities, including antiviral and anti-inflammatory activities .
  • Antibacterial and Antimycobacterial Activities

    • The derivatives of 1,3-diazole, another class of compounds similar to quinolines, show different biological activities such as antibacterial and antimycobacterial activities .
  • Antihypertensive and Antidiabetic Activities

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are also structurally similar to quinolines, have been found to possess antihypertensive and antidiabetic activities .
  • Anticancer and Anti-HIV Activities

    • Indole derivatives, which are structurally similar to quinolines, have been found to possess various biological activities, including anticancer and anti-HIV activities .
  • Antimicrobial and Antifungal Activities

    • The derivatives of 1,3-diazole show different biological activities such as antimicrobial and antifungal activities .
  • Antioxidant and Anti-amoebic Activities

    • Indole derivatives also show antioxidant and anti-amoebic activities .
  • Antitubercular and Antimalarial Activities

    • Indole derivatives have been found to possess antitubercular and antimalarial activities .
  • Anticholinesterase Activities

    • Indole derivatives have been found to possess anticholinesterase activities .
  • Antipyretic and Anti-allergic Activities

    • The derivatives of 1,3-diazole show different biological activities such as antipyretic and anti-allergic activities .

Future Directions

The future directions for “7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, quinoline derivatives are being extensively explored for their potential as antimalarial compounds . Additionally, the development of brighter and more photostable fluorescent nucleobase analogues for single-molecule fluorescence detection is an area of ongoing research .

properties

IUPAC Name

7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-5-1-2-6(11)4-8(5)12-9(7)13/h1-2,4,7H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYWQQWRLJBHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 3
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 4
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 5
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 6
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one

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